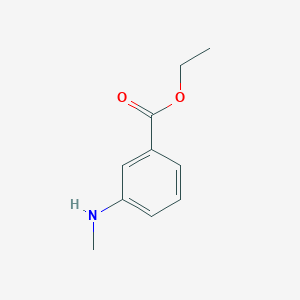

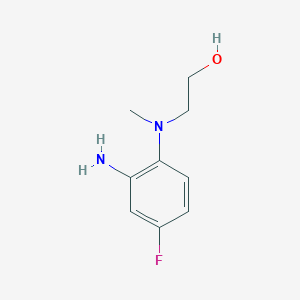

2-(2-Amino-4-fluoromethylanilino)-1-ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with an aniline derivative. The specific steps would depend on the exact reactions used .

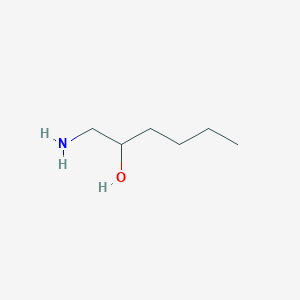

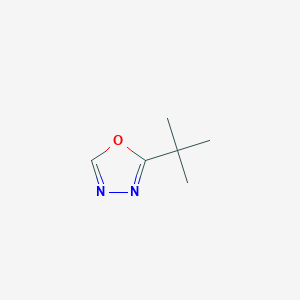

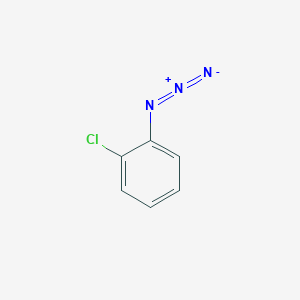

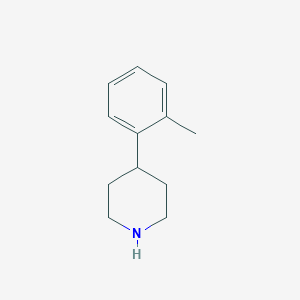

Molecular Structure Analysis

The molecular structure of this compound would be based on the aniline structure, with the additional groups attached at the specified positions. The presence of the fluorine atom would likely influence the electronic properties of the molecule .

Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The amino group is typically reactive and could participate in various reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could influence properties like boiling point, melting point, and solubility .

Applications De Recherche Scientifique

Sympathomimetic Activity Analysis : Lands, Ludueña, and Buzzo (1967) investigated the structural modification of 1-(3,4-dihydroxyphenyl)-2-amino-ethanol and found that changes in sympathomimetic activity could be assessed by adding different groups to the molecule. They established a distinction between β-1 and β-2 receptor types based on these modifications (Lands, Ludueña, & Buzzo, 1967).

Bacteriostasis Activity : Huang Suo-yi and Tian Hua (2004) synthesized a Schiff base by condensing 4-fluorobenzaldehyde and ethanolamine, demonstrating its bacteriostatic activity against various bacteria. This study indicates potential antibacterial applications (Huang Suo-yi & Tian Hua, 2004).

Fluorescence Studies : Shameer Hisham et al. (2019) synthesized N-aryl-2-aminoquinolines and investigated their fluorescence behavior in different solvents. They found that the fluorescence quantum yield was highest in toluene, with significant quenching observed in ethanol due to fluorophore-solvent interactions. This research highlights its potential in biological applications related to fluorescence (Shameer Hisham et al., 2019).

Study of Intermolecular Hydrogen Bonds : Seurre et al. (2004) explored the role of chirality in the formation of jet-cooled complexes of (±) 2-naphthyl-1-ethanol with various amino alcohols. Their findings suggest potential applications in understanding molecular interactions and the influence of chirality (Seurre et al., 2004).

Peptide Chemistry : Chantreux et al. (1984) described the use of the 2-(diphenylphosphino)ethyl group for carboxyl-protection in peptide synthesis, highlighting its stability and ease of deprotection under mild conditions. This study opens avenues in peptide chemistry and drug design (Chantreux et al., 1984).

Anticancer Evaluation : Patravale et al. (2014) conducted a combinatorial synthesis of 2-amino-4-phenyl-5-H-indeno[1,2d]pyrimidine-5-one derivatives and evaluated their anticancer properties. One compound showed significant potency against human breast cancer cell line MCF7, indicating potential therapeutic applications (Patravale et al., 2014).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(2-amino-4-fluoro-N-methylanilino)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13FN2O/c1-12(4-5-13)9-3-2-7(10)6-8(9)11/h2-3,6,13H,4-5,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBCSYVRZVWETJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C1=C(C=C(C=C1)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701249783 |

Source

|

| Record name | 2-[(2-Amino-4-fluorophenyl)methylamino]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701249783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Amino-4-fluoromethylanilino)-1-ethanol | |

CAS RN |

912284-76-5 |

Source

|

| Record name | 2-[(2-Amino-4-fluorophenyl)methylamino]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=912284-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(2-Amino-4-fluorophenyl)methylamino]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701249783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.